1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with thiocarbohydrazide under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring and the urea moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)thiourea: Similar structure with a thiourea moiety.
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)carbamate: Similar structure with a carbamate moiety.
Uniqueness
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the thiadiazole ring and the urea moiety, which may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
CAS No. |
294851-80-2 |
---|---|
Molecular Formula |
C9H7ClN4OS2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS2/c10-5-2-1-3-6(4-5)11-7(15)12-8-13-14-9(16)17-8/h1-4H,(H,14,16)(H2,11,12,13,15) |
InChI Key |
ZLGQHKIKYOECDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.